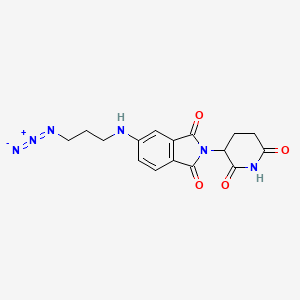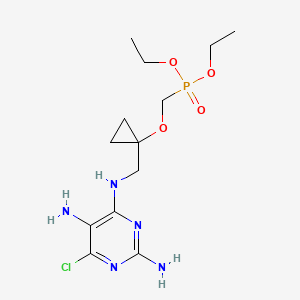
Diethyl((1-(((2,5-diamino-6-chloropyrimidin-4-yl)amino)methyl)cyclopropoxy)methyl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl((1-(((2,5-diamino-6-chloropyrimidin-4-yl)amino)methyl)cyclopropoxy)methyl)phosphonate is a complex organic compound that features a pyrimidine ring substituted with amino and chloro groups, a cyclopropane ring, and a phosphonate ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl((1-(((2,5-diamino-6-chloropyrimidin-4-yl)amino)methyl)cyclopropoxy)methyl)phosphonate typically involves multiple steps. The starting materials often include 2,5-diamino-6-chloropyrimidine and cyclopropane derivatives. The key steps involve:
Formation of the Pyrimidine Intermediate: This involves the reaction of 2,5-diamino-6-chloropyrimidine with appropriate reagents to introduce the amino and chloro substituents.
Cyclopropane Ring Formation: The cyclopropane ring is introduced through a cyclopropanation reaction, which may involve reagents such as diazo compounds.
Phosphonate Ester Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl((1-(((2,5-diamino-6-chloropyrimidin-4-yl)amino)methyl)cyclopropoxy)methyl)phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring.
Applications De Recherche Scientifique
Diethyl((1-(((2,5-diamino-6-chloropyrimidin-4-yl)amino)methyl)cyclopropoxy)methyl)phosphonate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.
Industry: The compound may be used in the development of new materials with unique properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of diethyl((1-(((2,5-diamino-6-chloropyrimidin-4-yl)amino)methyl)cyclopropoxy)methyl)phosphonate involves its interaction with specific molecular targets. The amino and chloro substituents on the pyrimidine ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The cyclopropane ring and phosphonate ester group may also contribute to the compound’s overall activity by affecting its binding affinity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Diamino-6-chloropyrimidine: A simpler pyrimidine derivative with similar substituents.
Cyclopropylamine: Contains the cyclopropane ring and an amino group.
Diethyl phosphite: A phosphonate ester similar to the phosphonate group in the compound.
Uniqueness
Diethyl((1-(((2,5-diamino-6-chloropyrimidin-4-yl)amino)methyl)cyclopropoxy)methyl)phosphonate is unique due to its combination of structural features, including the pyrimidine ring, cyclopropane ring, and phosphonate ester group. This combination imparts unique chemical and biological properties, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C13H23ClN5O4P |
|---|---|
Poids moléculaire |
379.78 g/mol |
Nom IUPAC |
6-chloro-4-N-[[1-(diethoxyphosphorylmethoxy)cyclopropyl]methyl]pyrimidine-2,4,5-triamine |
InChI |
InChI=1S/C13H23ClN5O4P/c1-3-22-24(20,23-4-2)8-21-13(5-6-13)7-17-11-9(15)10(14)18-12(16)19-11/h3-8,15H2,1-2H3,(H3,16,17,18,19) |
Clé InChI |
NZTVIHMIMACROL-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(COC1(CC1)CNC2=C(C(=NC(=N2)N)Cl)N)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


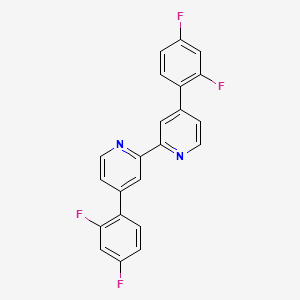
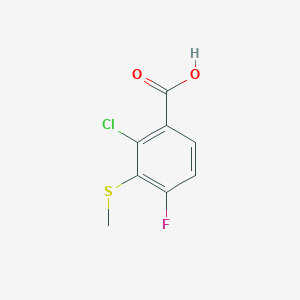
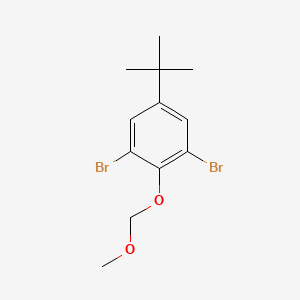
![N-[[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]methyl]-N-cyclopropylacetamide](/img/structure/B14778713.png)

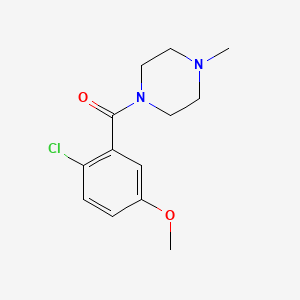
![3-methyl-7-sulfanylidene-6H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one;pyridin-1-ium](/img/structure/B14778729.png)
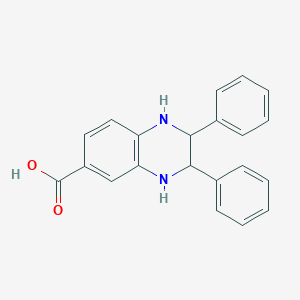
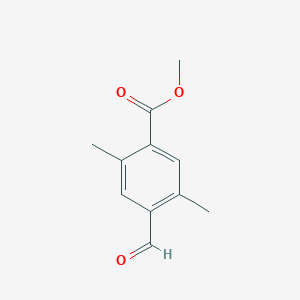
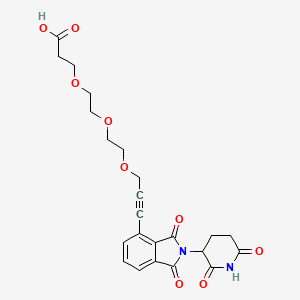
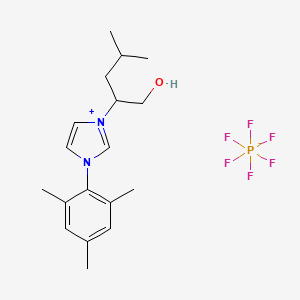
![Benzyl 3-[(2-aminopropanoylamino)methyl]pyrrolidine-1-carboxylate](/img/structure/B14778752.png)
![(2S)-2-Amino-N-methyl-N-{[3-(methylsulfanyl)pyrazin-2-YL]methyl}propanamide](/img/structure/B14778759.png)
